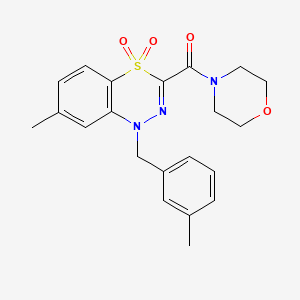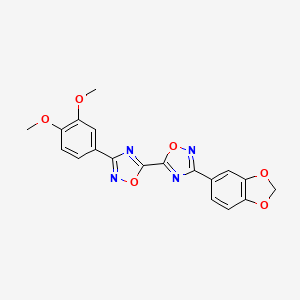
3-(1,3-Benzodioxol-5-yl)-3'-(3,4-dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzodioxol-5-yl)-3'-(3,4-dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole (BDO) is a heterocyclic compound that has been widely studied for its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-3'-(3,4-dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(1,3-Benzodioxol-5-yl)-3'-(3,4-dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. 3-(1,3-Benzodioxol-5-yl)-3'-(3,4-dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
3-(1,3-Benzodioxol-5-yl)-3'-(3,4-dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. 3-(1,3-Benzodioxol-5-yl)-3'-(3,4-dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-(1,3-Benzodioxol-5-yl)-3'-(3,4-dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. 3-(1,3-Benzodioxol-5-yl)-3'-(3,4-dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole has been shown to modulate immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
3-(1,3-Benzodioxol-5-yl)-3'-(3,4-dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 3-(1,3-Benzodioxol-5-yl)-3'-(3,4-dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole can be easily synthesized using different methods, and its structure can be modified to obtain derivatives with improved properties. However, 3-(1,3-Benzodioxol-5-yl)-3'-(3,4-dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole also has some limitations for lab experiments, including its potential toxicity and limited bioavailability.
Future Directions
There are several future directions for the study of 3-(1,3-Benzodioxol-5-yl)-3'-(3,4-dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole, including the development of new synthetic methods, the synthesis of new derivatives with improved properties, and the investigation of its potential applications in various fields. 3-(1,3-Benzodioxol-5-yl)-3'-(3,4-dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole has shown promising results in scientific research, and further studies are needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
3-(1,3-Benzodioxol-5-yl)-3'-(3,4-dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole can be synthesized using different methods, including the condensation of 2-nitrophenylacetonitrile with 3,4-dimethoxybenzaldehyde, followed by reduction and cyclization. Another method involves the reaction of 2-nitrophenylacetonitrile with 3,4-dimethoxyphenylacetic acid, followed by cyclization. The synthesis of 3-(1,3-Benzodioxol-5-yl)-3'-(3,4-dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole requires careful optimization of reaction conditions to obtain high yields and purity.
Scientific Research Applications
3-(1,3-Benzodioxol-5-yl)-3'-(3,4-dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole has been studied for its potential applications in various fields, including optoelectronics, material science, and biomedicine. In optoelectronics, 3-(1,3-Benzodioxol-5-yl)-3'-(3,4-dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole has been used as a fluorescent probe for detecting nitric oxide and hydrogen peroxide. In material science, 3-(1,3-Benzodioxol-5-yl)-3'-(3,4-dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole has been used as a building block for the synthesis of new materials with improved properties. In biomedicine, 3-(1,3-Benzodioxol-5-yl)-3'-(3,4-dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole has been studied for its anticancer, antiviral, and antibacterial activities.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O6/c1-24-12-5-3-10(7-14(12)25-2)16-20-18(28-22-16)19-21-17(23-29-19)11-4-6-13-15(8-11)27-9-26-13/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQKJWFSQCACSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-yl)-3'-(3,4-dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluoro-3-methoxy-1-benzothien-2-yl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B2443745.png)


![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2443749.png)
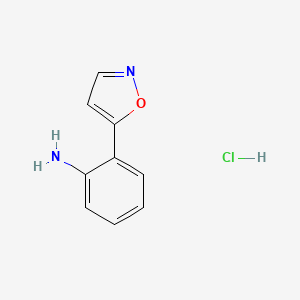
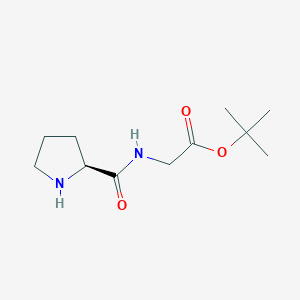
![(NZ)-N-[(4-fluorophenyl)-pyrrolidin-1-ylmethylidene]-4-methylbenzenesulfonamide](/img/structure/B2443754.png)
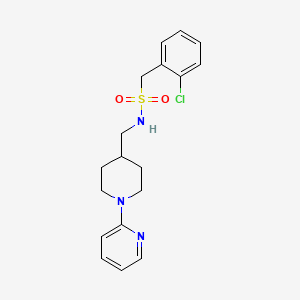
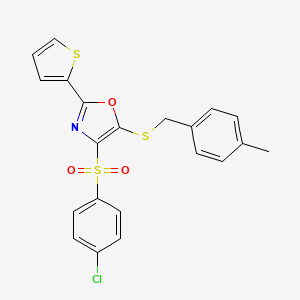


![(E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-morpholin-4-ylphenyl)ethyl]but-2-enamide](/img/structure/B2443764.png)

